3-(Trifluoromethyl)benzyl acrylate
Overview
Description
3-(Trifluoromethyl)benzyl acrylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl acrylate moiety. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound.
Mechanism of Action
Target of Action
It is known that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . For instance, PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism, have been identified as targets for some trifluoromethyl compounds .
Mode of Action
The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which means that substitution reactions are likely to occur at the benzylic position . This could potentially lead to various interactions with its targets, resulting in changes in cellular processes.
Biochemical Pathways
Given the potential target of pi3ks, it could be inferred that the compound may influence pathways related to cell proliferation, apoptosis, and glucose metabolism .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may influence cellular processes such as cell proliferation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzyl acrylate typically involves the reaction of 3-(Trifluoromethyl)benzyl alcohol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general reaction scheme is as follows:
3-(Trifluoromethyl)benzyl alcohol+Acryloyl chloride→3-(Trifluoromethyl)benzyl acrylate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzyl acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(Trifluoromethyl)benzyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Medicine: Its derivatives are explored for potential therapeutic applications due to the unique properties imparted by the trifluoromethyl group.
Industry: The compound is used in the production of specialty polymers and materials with unique properties such as increased hydrophobicity and thermal stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzyl alcohol
- 3-(Trifluoromethyl)benzyl cyanide
Uniqueness
3-(Trifluoromethyl)benzyl acrylate is unique due to the presence of both the trifluoromethyl group and the acrylate moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds lacking either of these functional groups. The trifluoromethyl group enhances the compound’s electron-withdrawing capability, while the acrylate group provides a site for further chemical modifications.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-2-10(15)16-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBHXGKXLHUMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC(=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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